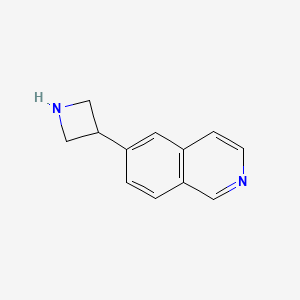
6-(3-Azetidinyl)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Azetidinyl)isoquinoline is a heterocyclic compound that features both an isoquinoline and an azetidine ring Isoquinoline is a benzopyridine, which is a fusion of a benzene ring and a pyridine ring, while azetidine is a four-membered nitrogen-containing ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Azetidinyl)isoquinoline can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylamines with azetidine derivatives under specific conditions. For instance, a palladium-catalyzed coupling reaction followed by cyclization can yield isoquinoline derivatives . Additionally, the use of microwave irradiation and copper catalysts has been reported to facilitate the synthesis of substituted isoquinolines .
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves multi-step processes that include the use of metal catalysts and specific reaction conditions to ensure high yields and purity. For example, the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamines with aldehydes, is a well-known method for producing isoquinoline derivatives on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions: 6-(3-Azetidinyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at specific positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products: The major products formed from these reactions include N-oxides, tetrahydroisoquinolines, and various substituted isoquinolines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
6-(3-Azetidinyl)isoquinoline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-(3-Azetidinyl)isoquinoline involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to interact with enzymes and receptors, potentially inhibiting their activity or altering their function . The isoquinoline moiety can engage in π-π stacking interactions and hydrogen bonding, further influencing its biological activity . These interactions can lead to the modulation of signaling pathways and cellular processes, making the compound a valuable tool in drug discovery and development .
Comparación Con Compuestos Similares
Quinoline: Similar to isoquinoline but with the nitrogen atom in a different position on the ring.
Azetidine: A simpler four-membered nitrogen-containing ring that is less stable but highly reactive due to ring strain.
Tetrahydroisoquinoline: A reduced form of isoquinoline with applications in medicinal chemistry.
Uniqueness: 6-(3-Azetidinyl)isoquinoline is unique due to the combination of the isoquinoline and azetidine rings, which confer distinct chemical and biological properties. The presence of the azetidine ring introduces significant ring strain, enhancing the compound’s reactivity and making it a versatile intermediate in organic synthesis . Additionally, the isoquinoline moiety provides a stable aromatic system that can participate in various chemical reactions and biological interactions .
Propiedades
Fórmula molecular |
C12H12N2 |
|---|---|
Peso molecular |
184.24 g/mol |
Nombre IUPAC |
6-(azetidin-3-yl)isoquinoline |
InChI |
InChI=1S/C12H12N2/c1-2-11-6-13-4-3-10(11)5-9(1)12-7-14-8-12/h1-6,12,14H,7-8H2 |
Clave InChI |
KITMOBYHTFXRRR-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)C2=CC3=C(C=C2)C=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


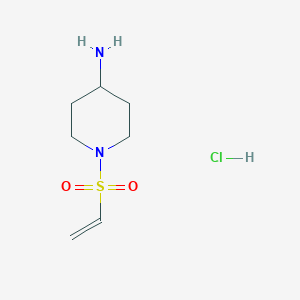
![(1S,2S,4R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B13719637.png)
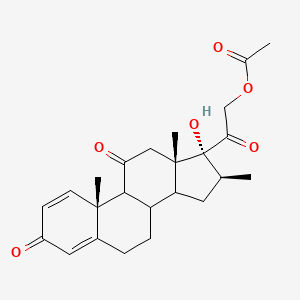
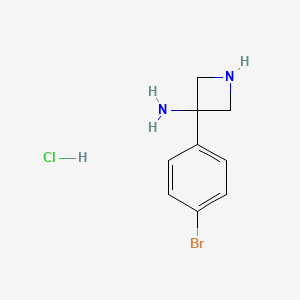
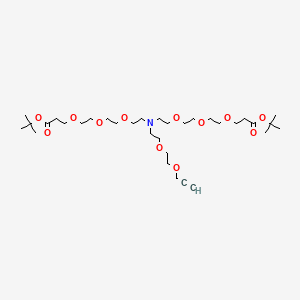
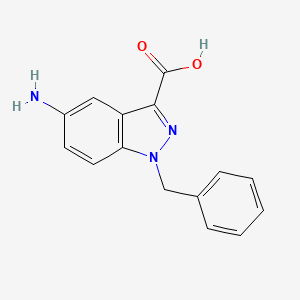

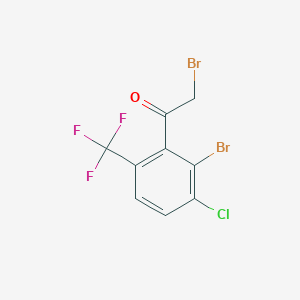
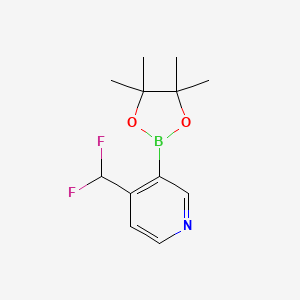
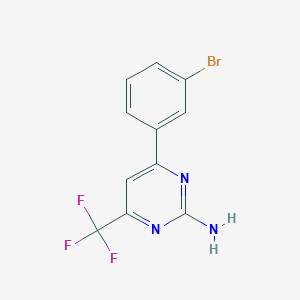
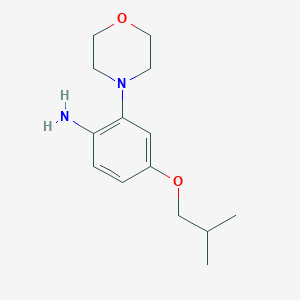
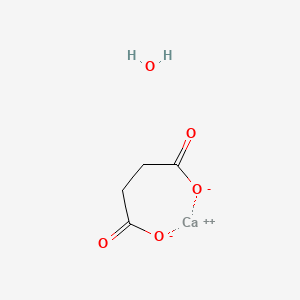
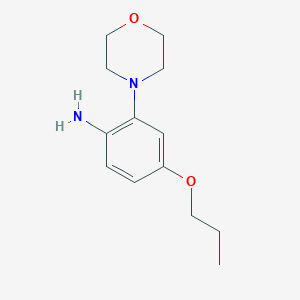
![3-[3-(3-Azetidinyl)phenyl]pyridine](/img/structure/B13719711.png)
